Hexanoic-6,6,6-d3 acid

Catalog No.
S763478
CAS No.
55320-69-9
M.F
C6H12O2
M. Wt
119.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexanoic-6,6,6-d3 acid

CAS Number

55320-69-9

Product Name

Hexanoic-6,6,6-d3 acid

IUPAC Name

6,6,6-trideuteriohexanoic acid

Molecular Formula

C6H12O2

Molecular Weight

119.18 g/mol

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i1D3

InChI Key

FUZZWVXGSFPDMH-FIBGUPNXSA-N

SMILES

CCCCCC(=O)O

Synonyms

1-Hexanoic-d3 Acid; 1-Pentane-d3-carboxylic Acid; Butyl-d3-acetic Acid; Caproic-d3 Acid; Capronic-d3 Acid; Hexoic-d3 Acid; Hexylic-d3 Acid; NSC 35598-d3; NSC 8266-d3; Pentylformic-d3 Acid; n-Caproic-d3 Acid; n-Hexanoic-d3 Acid; n-Hexoic-d3 Acid; n-He

Canonical SMILES

CCCCCC(=O)O

Isomeric SMILES

[2H]C([2H])([2H])CCCCC(=O)O

The exact mass of the compound Caproic acid-6,6,6-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexanoic-6,6,6-d3 acid (CAS 55320-69-9) is a stable isotope-labeled medium-chain fatty acid characterized by the selective deuteration of its terminal methyl group. With a molecular weight of 119.18 g/mol, it provides a precise +3 Da mass shift relative to unlabeled hexanoic acid . In industrial and clinical analytical laboratories, this compound is primarily procured as a premium internal standard for the absolute quantification of short-chain fatty acids (SCFAs) via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Its specific labeling pattern is engineered to withstand harsh sample preparation workflows while maintaining high isotopic purity (>99 atom % D), making it a critical reagent for metabolomics, microbiome profiling, and bioprocess quality control.

Generic substitution with unlabeled structural analogs (e.g., heptanoic acid) or fully deuterated variants (e.g., hexanoic-d11 acid) frequently compromises quantitative accuracy in mass spectrometry. Unlabeled analogs possess different extraction efficiencies, derivatization kinetics, and chromatographic retention times, meaning they fail to accurately correct for matrix-induced ion suppression [1]. Conversely, while fully deuterated hexanoic-d11 acid provides a larger mass shift, its extensive deuteration exacerbates the chromatographic isotope effect (CIE), causing it to elute significantly earlier than the endogenous target. Furthermore, the alpha-deuteriums in d11 variants are chemically labile and prone to hydrogen-deuterium exchange (HDX) during the alkaline or acidic conditions required for SCFA extraction, leading to unpredictable loss of the isotopic label and skewed quantification [2].

Mass Shift Optimization for Isotopic Purity

For accurate MS quantification, the internal standard must not overlap with the natural isotopic distribution of the target analyte. Hexanoic-6,6,6-d3 acid provides a clean +3 Da mass shift, which completely bypasses the natural 13C M+1 (~6.6%) and M+2 (~0.2%) isotopic envelope of endogenous hexanoic acid . In contrast, M+1 or M+2 labeled analogs suffer from baseline cross-talk, requiring complex mathematical corrections that increase the limit of detection (LOD).

Evidence DimensionMass shift and natural isotopic interference
Target Compound Data+3 Da shift (zero cross-talk with endogenous M+0)
Comparator Or BaselineM+1 or M+2 labeled analogs (significant baseline interference)
Quantified DifferenceComplete elimination of ~6.8% natural heavy-isotope background interference
ConditionsGC-MS or LC-MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes

Ensures zero signal interference between the endogenous analyte and the internal standard, enabling highly precise quantification at low limits of detection.

Resistance to Hydrogen-Deuterium Exchange (HDX) During Extraction

SCFA extraction protocols frequently utilize strong alkaline conditions (e.g., 0.005 M NaOH) or acidic derivatization. Under these conditions, alpha-protons (C2) of carboxylic acids undergo rapid enolization and hydrogen-deuterium exchange (HDX), leading to label loss in alpha-deuterated analogs like hexanoic-2,2-d2 or hexanoic-d11 [1]. By restricting deuteration strictly to the terminal methyl group (C6), Hexanoic-6,6,6-d3 acid exhibits near 0% HDX, preserving its isotopic integrity throughout harsh sample processing.

Evidence DimensionIsotopic label stability during sample preparation
Target Compound DataNear 0% label loss at the C6 terminal methyl position
Comparator Or BaselineHexanoic-d11 or Hexanoic-2,2-d2 acid (rapid alpha-proton exchange)
Quantified DifferencePrevention of >10-30% isotopic scrambling observed in alpha-deuterated variants
ConditionsFecal or plasma SCFA extraction using 0.005 M NaOH and subsequent derivatization

Prevents quantitative errors and irreproducibility caused by the degradation of the internal standard during routine sample preparation.

Minimization of Chromatographic Isotope Effect (CIE)

Deuterium substitution alters the hydrophobicity and boiling point of molecules, leading to the chromatographic isotope effect (CIE). Fully deuterated standards (e.g., Hexanoic-d11) exhibit a pronounced CIE, eluting significantly earlier than the unlabeled target in GC and reversed-phase LC [1]. The d3 substitution minimizes this shift, ensuring near-perfect co-elution with endogenous hexanoic acid so that both compounds experience identical matrix suppression at the moment of ionization.

Evidence DimensionChromatographic retention time shift
Target Compound DataNegligible retention time shift (near-perfect co-elution)
Comparator Or BaselineHexanoic-d11 acid (pronounced early elution)
Quantified DifferenceElimination of the macroscopic retention time gap that causes differential matrix suppression
ConditionsHigh-resolution reversed-phase LC-MS and capillary GC-MS

Strict co-elution is mandatory for the internal standard to properly correct for matrix-induced ion suppression, ensuring accurate absolute quantification.

Gut Microbiome SCFA Profiling (Fecal Analysis)

Hexanoic-6,6,6-d3 acid is the standard of choice for quantifying acetate, propionate, butyrate, and hexanoate in fecal extracts. Its proven stability in 0.005 M NaOH extraction buffers and compatibility with isobutyl chloroformate derivatization make it indispensable for high-throughput GC-MS microbiome studies where alpha-deuterated standards would degrade [1].

Metabolic Tracing in Plasma and Serum

In clinical metabolomics, this compound is heavily utilized in LC-MS/MS workflows to monitor circulating short-chain fatty acids. Its exact co-elution with endogenous hexanoic acid ensures accurate correction of the severe matrix effects typically encountered in protein-precipitated plasma samples, a feat unachievable with structural analogs [2].

Quality Control in Industrial Fermentation

Bioprocessing facilities procure this standard to quantify volatile fatty acid production in microbial fermentation broths. The +3 Da mass shift provides a clean analytical channel free from natural heavy-isotope interference, ensuring batch-to-batch reproducibility and precise yield calculations in industrial biotechnology [3].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

119.102559859 g/mol

Monoisotopic Mass

119.102559859 g/mol

Heavy Atom Count

8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Caproic acid-6,6,6-d3

Dates

Last modified: 08-15-2023

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